2-Bromo-3-dodecyl-5-iodothiophene

Descripción general

Descripción

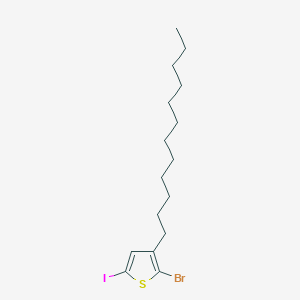

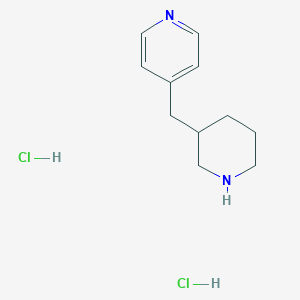

2-Bromo-3-dodecyl-5-iodothiophene is a chemical compound with the molecular formula C16H26BrIS . It has a molecular weight of 457.26 . The compound is typically stored under refrigerated conditions .

Molecular Structure Analysis

The InChI code for 2-Bromo-3-dodecyl-5-iodothiophene is1S/C16H26BrIS/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(18)19-16(14)17/h13H,2-12H2,1H3 . This code provides a specific representation of the molecular structure of the compound. Physical And Chemical Properties Analysis

2-Bromo-3-dodecyl-5-iodothiophene is a liquid at 20 degrees Celsius . It has a flash point of 210 °C, a specific gravity of 1.44 at 20/20 degrees Celsius, and a refractive index of 1.55 . The compound is sensitive to light, air, and heat .Aplicaciones Científicas De Investigación

Organic Semiconductor Research

2-Bromo-3-dodecyl-5-iodothiophene: is a valuable building block in the synthesis of organic semiconductors . Its long alkyl chain and halogen substituents make it ideal for creating thiophene-based polymers with enhanced solubility and processability. These polymers are crucial for developing organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other electronic devices.

Conjugated Polymer Synthesis

The compound serves as a monomer in the synthesis of conjugated polymers, particularly polythiophenes, which are known for their electrical conductivity and optical properties . The bromine and iodine atoms on the thiophene ring can undergo cross-coupling reactions, allowing for the creation of copolymers with controlled molecular weights and polydispersity indices.

Catalyst-Transfer Polymerization

In the field of catalyst-transfer polymerization (CTP), 2-Bromo-3-dodecyl-5-iodothiophene can be used to study the kinetics of copolymerization . Researchers can explore how the structure of thiophene derivatives affects their reactivity and the resulting copolymer composition, which is vital for tailoring materials for specific applications.

Photovoltaic Materials

This compound is instrumental in developing photovoltaic materials. Its incorporation into polymer backbones can lead to materials that exhibit a desirable blend of mechanical flexibility and electronic properties, making them suitable for use in solar cells .

Organic Electrochemical Transistors (OECTs)

The thiophene derivative is used to create semiconducting polymers for OECTs. These transistors are promising for bioelectronics applications due to their biocompatibility and ability to operate in aqueous environments .

Magnetic Nanoparticle Coating

While not directly related to 2-Bromo-3-dodecyl-5-iodothiophene , similar compounds with dodecyl chains and bromine substituents have been used to coat magnetic nanoparticles . These nanoparticles can be employed as adsorbents in environmental cleanup or as contrast agents in magnetic resonance imaging (MRI).

Chemical Safety and Handling

The compound’s stability when combined with copper chips suggests potential applications in studying the safe handling and storage of reactive organic materials. This could lead to improved safety protocols in research and industrial settings .

Safety And Hazards

Propiedades

IUPAC Name |

2-bromo-3-dodecyl-5-iodothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26BrIS/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(18)19-16(14)17/h13H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMNAXSVZXXUAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=C(SC(=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BrIS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-dodecyl-5-iodothiophene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(((2E)-2-[(1-Methyl-1h-indol-3-yl)methylene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl)oxy)acetic acid](/img/structure/B1458417.png)

![N'-[5-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B1458418.png)

![1-[1-(methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-yl]piperazine](/img/structure/B1458435.png)